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molecular formula C2H9N3O3 B1253146 Ethylenediamine dinitrate CAS No. 20829-66-7

Ethylenediamine dinitrate

Cat. No. B1253146
M. Wt: 123.11 g/mol
InChI Key: HODPISPVTPCXIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05030763

Procedure details

To a 3-liter, jacketed, round bottom flask with a bottom outlet and fitted with an addition funnel, stirrer, and thermometer were charged 790 grams of water and 339 grams of ethylenediamine. To this stirred solution was added, via the addition funnel, 1,006 grams of 70 weight percent HNO3. The temperature was maintained between 20° C. and 30° C. by circulating ice water through the jacket as the neutralization reaction proceeded and ethylenediamine dinitrate formed. The ethylenediamine dinitrate solution was then added, via the bottom outlet, to a 12-liter, round bottom flask fitted with a cooling bath and stirrer, which contained 6,145 grams of anhydrous, denatured ethanol cooled to about 3° C. The ethylenediamine dinitrate precipitated as a white crystalline solid. The slurry was stirred for 30 minutes, filtered, and the filter cake washed with about 1,000 grams of fresh denatured, anhydrous ethanol. On drying, 897 grams (95.4 percent yield, m.p. 187°-187.5° C.) of EDDN product was obtained. The EDDN was characterized by FT-IR (Fourier transform-infrared) spectroscopy, DSC (differential scanning calorimetry), and equivalent weight determination. The average particle size of the EDDN was measured using photomicrographs of the product, and was found to be 30 microns.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
339 g
Type
reactant
Reaction Step Three
Name
Quantity
790 g
Type
solvent
Reaction Step Three
Name
ethylenediamine dinitrate
Yield
95.4%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[N+:5]([O-:8])([OH:7])=[O:6]>O>[N+:5]([O-:8])([OH:7])=[O:6].[N+:5]([O-:8])([OH:7])=[O:6].[CH2:1]([NH2:4])[CH2:2][NH2:3] |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
339 g
Type
reactant
Smiles
C(CN)N
Name
Quantity
790 g
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
round bottom flask with a bottom outlet and fitted with an addition funnel, stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained between 20° C. and 30° C.
CUSTOM
Type
CUSTOM
Details
as the neutralization reaction

Outcomes

Product
Name
ethylenediamine dinitrate
Type
product
Smiles
[N+](=O)(O)[O-].[N+](=O)(O)[O-].C(CN)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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